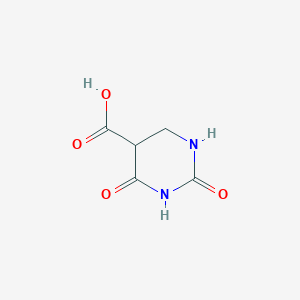

2,4-Dioxohexahydropyrimidine-5-carboxylic acid

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Relevant Biological Systems (non-clinical)

2,4-Dioxohexahydropyrimidine-5-carboxylic acid is structurally a derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). sigmaaldrich.com The presence of a carboxylic acid group at the 5-position of the pyrimidine ring distinguishes it from uracil and provides a reactive handle for chemical modifications. This functional group is crucial for its role as a precursor in the synthesis of a wide array of derivatives, including esters and amides. researchgate.netlmaleidykla.lt These derivatives are of interest as they can mimic or interfere with the biological pathways of natural nucleosides.

In non-clinical biological systems, derivatives of this compound have been investigated for their potential to interact with various enzymes. lmaleidykla.lt For instance, certain ester derivatives have been shown to be substrates for thymidine (B127349) phosphorylase, an enzyme involved in nucleoside metabolism. This property allows for the enzymatic synthesis of novel modified nucleosides, which are valuable tools in biochemical research. researchgate.netlmaleidykla.lt Furthermore, various modified nucleosides and nucleotides are known to inhibit enzymes like DNA and RNA polymerases, adenosine (B11128) kinases, deaminases, and hydrolases. lmaleidykla.lt The study of this compound and its derivatives is therefore relevant to the development of probes and modulators for these enzymatic systems.

Additionally, this compound is related to other biologically important pyrimidine carboxylic acids, such as orotic acid (uracil-6-carboxylic acid), which is an intermediate in the biosynthesis of pyrimidine nucleotides. The study of the enzymatic decarboxylation of 5-carboxy uracil also provides insights into potential mechanisms for the decarboxylation of 5-carboxy cytosine, a modified base in DNA. sfb1309.dedocumentsdelivered.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H4N2O4 |

| Molecular Weight | 156.10 g/mol |

| CAS Number | 23945-44-0 |

| Appearance | White to light yellow solid/powder |

| Melting Point | 283 °C (decomposes) |

Historical Development of Synthetic Approaches and Early Insights into Structural Features

The synthesis of this compound and its derivatives has evolved over time, with various chemical and enzymatic methods being developed. One of the established methods for its preparation involves the enzymatic conversion of 5-formyluracil (B14596) by thymine (B56734) 7-hydroxylase. sigmaaldrich.comtargetmol.comimmunomart.com This biocatalytic approach highlights the integration of enzymology in the synthesis of modified pyrimidines.

Chemically, the synthesis of derivatives, such as esters and amides, has been a primary focus. A notable advancement in this area is the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester and amide bonds at the 5-position of the pyrimidine ring. lmaleidykla.lt This method has been successfully employed to prepare a range of 5-carboxyuracil esters. researchgate.net

Early insights into the structural features of this compound have been significantly advanced by crystallographic studies. X-ray crystallography has provided detailed information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov These studies have revealed that the carboxy group at the 5-position tends to have a coplanar arrangement with the pyrimidine ring. nih.gov The hydrogen-bonding patterns have also been a subject of detailed investigation, with studies showing the formation of intramolecular hydrogen bonds between the carboxylic acid and the adjacent carbonyl group in solvated crystal structures. nih.gov In solvent-free structures, the more common intermolecular hydrogen-bonding pattern between two carboxy groups is observed. nih.gov

Table 2: Selected Synthetic Methods for this compound Derivatives

| Derivative Type | Synthetic Approach | Reagents |

|---|---|---|

| Esters | Chemical Synthesis | Uracil-5-carboxylic acid, appropriate alcohol, DCC, DMAP in DMF |

| Amides | Chemical Synthesis | Uracil-5-carboxylic acid, appropriate amine, coupling agents |

| Modified Uridines | Enzymatic Synthesis | 5-carboxyuracil esters, thymidine, thymidine phosphorylase |

Identification of Key Unresolved Research Questions and Future Trajectories in the Study of this compound

Despite the progress made in the study of this compound, several research questions remain unresolved. A primary area of ongoing investigation is the full extent of the biological activities of its derivatives. While some derivatives have been tested as inhibitors of reverse transcriptases, their effects on a broader range of DNA and RNA polymerases, as well as other enzymes involved in nucleotide metabolism, are yet to be systematically explored. researchgate.netlmaleidykla.lt The structure-activity relationships that govern the inhibitory potential of these derivatives are also not fully elucidated.

Another key research question revolves around the development of more efficient and versatile synthetic methodologies. While current methods are effective, there is a continuous need for greener, more atom-economical, and scalable synthetic routes. The exploration of novel catalysts and reaction conditions for the synthesis of a wider diversity of derivatives remains an active area of research. frontiersin.orgorganic-chemistry.org The optimization of enzymatic synthesis methods for the production of modified nucleosides is also a significant future trajectory, as this can offer high selectivity and milder reaction conditions. researchgate.netlmaleidykla.lt

Future research is likely to focus on several key trajectories. One promising direction is the use of this compound derivatives as building blocks for the synthesis of aptamers and other functional nucleic acids. lmaleidykla.lt The unique functional group at the 5-position can be used to introduce specific labels, cross-linkers, or other moieties to modulate the properties of these macromolecules. Furthermore, the exploration of these compounds and their derivatives as probes for studying enzyme mechanisms and as potential leads for the development of novel therapeutic agents will continue to be a major focus of research in the field.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-1,3-diazinane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPICHSHYZZLJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680521 | |

| Record name | 2,4-Dioxohexahydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92264-75-0 | |

| Record name | 2,4-Dioxohexahydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dioxohexahydropyrimidine 5 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to 2,4-Dioxohexahydropyrimidine-5-carboxylic acid

The cornerstone for the synthesis of this compound and its derivatives is the Biginelli reaction, a multi-component reaction first reported by Italian chemist Pietro Biginelli in 1891. jsynthchem.comwikipedia.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org Over the years, numerous modifications and improvements have been developed to enhance the efficiency, yield, and environmental friendliness of this classical method. mdpi.com

Multicomponent reactions (MCRs), such as the Biginelli reaction, are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from simple starting materials in a single step. nih.govnih.gov The Biginelli reaction, in particular, is a prime example of an atom-economical synthesis, as most of the atoms from the three reactants are incorporated into the final dihydropyrimidine (B8664642) product. unirioja.es

Recent advancements have focused on expanding the scope and efficiency of the Biginelli reaction. For instance, the aza-Biginelli reaction, a variation that uses guanidine (B92328) instead of urea, has been employed for the synthesis of densely functionalized amino dihydropyrimidines. nih.govacs.org Researchers have also explored the use of biorenewable starting materials, such as carbohydrate-derived furfurals, in Biginelli-type reactions to produce novel DHPMs, highlighting the move towards more sustainable synthetic practices. nih.gov The use of β-cyclodextrin-propyl sulfonic acid as a catalyst in a three-component reaction of an aldehyde, urea/thiourea, and a β-ketoester represents another innovative approach. nih.gov

Table 1: Examples of Multicomponent Reactions for Dihydropyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | HCl, Ethanol, Reflux | 3,4-Dihydropyrimidin-2(1H)-one | jsynthchem.com |

| Guanidine | β-keto ester | Aldehyde | NaHCO3, DMF, 70 °C | Functionalized amino dihydropyrimidine | nih.govacs.org |

| 5-Substituted-2-furaldehydes | Ethyl acetoacetate | Urea/Thiourea | Gluconic acid aqueous solution, 60 °C | Dihydropyrimidin-2(1H)-ones/thiones | nih.gov |

| Aromatic aldehydes | β-ketoesters | Urea/Thiourea | β-cyclodextrin-propyl sulfonic acid | Dihydropyrimidinone | nih.gov |

The original Biginelli reaction often suffered from harsh conditions and low yields. mdpi.com Consequently, a wide array of catalysts have been developed to improve this transformation. These can be broadly categorized into Brønsted and Lewis acids. wikipedia.org

Brønsted Acid Catalysis: Various Brønsted acids have been shown to effectively catalyze the Biginelli reaction. For example, HCl is a classic catalyst used in this reaction. jsynthchem.com More recently, eco-friendly catalysts like gluconic acid aqueous solution have been successfully employed. nih.gov Other Brønsted acids such as p-toluenesulfonic acid and chloroacetic acid have also been utilized. mdpi.com

Lewis Acid Catalysis: A significant number of Lewis acids have been investigated as catalysts for the synthesis of dihydropyrimidines, often leading to higher yields and shorter reaction times. organic-chemistry.org These include metal triflates like Yb(OTf)₃, Sc(OTf)₃, and Cu(OTf)₂, which are known for their high activity and, in some cases, reusability. rsc.orgorganic-chemistry.org Other metal salts such as InCl₃, FeCl₃·6H₂O, MgBr₂, and RuCl₃ have also been found to be effective catalysts. rsc.orgmdpi.com The use of copper(II) trifluoroacetate (B77799) hydrate (B1144303) and boron trifluoride has been reported as well. wikipedia.org

Heterogeneous Catalysis: To address issues of catalyst separation and recycling, heterogeneous catalysts have been developed. These include alkali-treated H-ZSM-5 zeolite, which has been used in solvent-free ball-milling conditions for a more environmentally friendly process. researchgate.net Other solid acid catalysts like sulfated zirconia and silica-supported acids (e.g., HBF₄–SiO₂) have also been explored. rsc.orgmdpi.com Natural and reusable catalysts such as granite and quartz have been shown to promote the reaction as well. nih.gov

Table 2: Selected Catalysts for the Biginelli Reaction

| Catalyst Type | Catalyst Example | Key Advantages | Reference |

| Brønsted Acid | Gluconic acid aqueous solution | Eco-friendly, inexpensive | nih.gov |

| Lewis Acid | Yb(OTf)₃ | High yields, short reaction times, reusable | organic-chemistry.org |

| Lewis Acid | Cu(OTf)₂ | Cheap, high activity, low toxicity | rsc.org |

| Heterogeneous | Alkali-treated H-ZSM-5 zeolite | Sustainable, solvent-free conditions, reusable | researchgate.net |

| Natural | Granite/Quartz | Natural, reusable | nih.gov |

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the Biginelli reaction. Key parameters that are often adjusted include the catalyst, solvent, temperature, and reaction time. For instance, a study using HCl as a catalyst found that the optimal conditions for the reaction of benzaldehyde, urea, and ethyl acetoacetate were 20 mol% HCl in water at 90 °C for 30 minutes. jsynthchem.com The choice of solvent can also significantly impact the reaction, with polar solvents generally favoring higher product yields. jsynthchem.com

Solvent-free conditions have also been explored to develop greener synthetic protocols. unirioja.es For example, the use of Yb(OTf)₃ as a catalyst under solvent-free conditions not only increased the yields of the Biginelli reaction but also shortened the reaction time. organic-chemistry.org Similarly, a sustainable, one-pot process using an alkali-treated H-ZSM-5 zeolite catalyst under ball-milling was developed, achieving a 91% product yield in 20 minutes with 0.25 g of catalyst at a 30 Hz frequency. researchgate.net Microwave-assisted synthesis has also been shown to be a rapid and clean method for producing dihydropyrimidinones in excellent yields. nih.gov

Table 3: Optimization of Biginelli Reaction Conditions

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 20 mol% HCl | Water | 90 °C | 30 min | High | jsynthchem.com |

| 60 mg Zeolite Catalyst | - | 90 °C | 90 min | 97% | researchgate.net |

| 0.25 g MFI27_6 catalyst | Solvent-free (ball-milling) | - | 20 min | 91% | researchgate.net |

| Yb(OTf)₃ | Solvent-free | - | Shortened | Increased | organic-chemistry.org |

| La₂O₃ | Solvent-free (microwave) | - | 20-60 s | 98% | nih.gov |

Derivatization Strategies for this compound

The functional groups present in this compound, namely the carboxylic acid moiety and the pyrimidine (B1678525) ring, offer multiple sites for chemical modification. Derivatization at these positions is a common strategy to modulate the physicochemical and biological properties of the parent compound.

The carboxylic acid group at the 5-position of the dihydropyrimidine ring is a versatile handle for derivatization. Standard organic transformations such as esterification and amidation can be readily applied.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. organic-chemistry.org This method is particularly useful for synthesizing sterically hindered esters in high yields. organic-chemistry.org The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, highlighting the importance of this functional group in building diverse chemical libraries. organic-chemistry.org

Amidation: The carboxylic acid can also be converted to an amide by reacting it with an amine, often facilitated by a coupling agent. This transformation is crucial for creating analogs with different hydrogen bonding capabilities and steric profiles. For instance, dihydroxypyrimidine carboxamides have been synthesized as part of medicinal chemistry efforts. nih.gov The synthesis of pyrimidine-5-carbothioic acid amide has also been reported, indicating that the carbonyl group of the carboxylic acid can be replaced with a thiocarbonyl. scbt.com

The pyrimidine ring itself can be a target for further functionalization, although this can be more challenging than modifying the carboxylic acid group. The reactivity of the ring is influenced by the substituents already present.

Oxidation of the dihydropyrimidine ring to the corresponding aromatic pyrimidine is a common transformation. nih.govacs.org This can be achieved using oxidizing agents like phenyliodine diacetate (PIDA) or cerium ammonium (B1175870) nitrate. rsc.orgnih.gov Such oxidations can be important as the aromatic pyrimidine core is found in many biologically active molecules. acs.org

Substitution at the nitrogen atoms of the pyrimidine ring is another avenue for derivatization. For example, N1-alkylation of uracil-5-carboxylic acid has been reported. targetmol.comsigmaaldrich.comimmunomart.org Additionally, N-aminomethyl derivatives of related pyrimido[4,5-d]pyrimidines have been synthesized via the Mannich reaction with secondary cyclic amines. nih.gov The introduction of substituents at various positions on the pyrimidine ring can significantly impact the biological activity of the resulting compounds. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Dioxohexahydropyrimidine Scaffold

The dioxohexahydropyrimidine scaffold, particularly its analog barbituric acid, is a valuable precursor for the construction of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines and pyrazolo[4,5-d]pyrimidines. These fused systems are often synthesized through multicomponent or cyclocondensation reactions that build additional rings onto the existing pyrimidine core.

One common strategy involves the reaction of 6-aminouracil (B15529) derivatives, which are structurally similar to the target scaffold, with aldehydes and other reagents. For instance, the cyclocondensation of 1-phenyl-6-aminouracil with formaldehyde (B43269) and primary amines has been employed to produce 6-substituted 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidines. nih.gov This approach demonstrates the utility of the amino group at the C6 position as a handle for annulation reactions.

Multicomponent reactions (MCRs) offer an efficient pathway to complex fused systems in a single step. The reaction between barbituric acid, aryl aldehydes, hydrazine (B178648) hydrate, and ethyl acetoacetate can yield pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com Similarly, pyrimido[4,5-d]pyrimidin-4(1H)-ones can be synthesized via an MCR involving aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, and urea or thiourea. researchgate.net These reactions highlight the reactivity of the C5 and C6 positions of the uracil (B121893) or barbituric acid ring system in forming new carbon-carbon and carbon-nitrogen bonds to construct the fused architecture. The use of various catalysts, including magnetic nanoparticles, can enhance the efficiency and environmental friendliness of these protocols. mdpi.com

The following table summarizes representative examples of fused heterocyclic systems synthesized from pyrimidine-based starting materials.

| Starting Material | Reagents | Fused System | Reference |

| 1-Phenyl-6-aminouracil | Formaldehyde, Primary Amines | Octahydropyrimido[4,5-d]pyrimidine | nih.gov |

| Barbituric Acid | Aryl Aldehydes, Hydrazine Hydrate, Ethyl Acetoacetate | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| 6-Amino-1,3-dimethyluracil & Barbituric Acid | Aryl Aldehydes, Urea/Thiourea | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| 5-Amino-3-methylpyrazole | Diethyl malonate, then POCl₃ | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into derivatives of this compound is a key objective for developing compounds with specific biological activities, as stereoisomers can exhibit distinct pharmacological effects. mdpi.com Research on the closely related barbituric acid derivatives has established several methods for achieving stereoselectivity, primarily by creating a stereocenter at the C5 position.

Organocatalysis has emerged as a powerful tool for this purpose. For example, the enantioselective Michael addition of N,N'-disubstituted barbituric acids to β-nitro olefins has been successfully achieved using chiral thiosquaramide organocatalysts. mdpi.com This reaction creates a new chiral center at the C5 position of the barbituric acid ring with high enantiomeric excess.

Metal-catalyzed reactions also provide a route to chiral derivatives. The palladium-promoted allylation of 1,5-disubstituted barbituric acids has been investigated for creating an all-carbon tetrasubstituted stereocenter at C5. mdpi.com While early attempts resulted in modest enantioselectivity, these studies paved the way for more refined methods. The synthesis of the four possible optical isomers of 5-alkyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid has been accomplished, establishing the absolute stereochemistry of each isomer, which is crucial for understanding structure-activity relationships. nih.gov

These principles of creating chirality at the C5 position are directly applicable to the 2,4-dioxohexahydropyrimidine scaffold. For the target molecule, which already possesses a carboxylic acid at C5, these methods could be adapted to introduce a second substituent, creating a quaternary chiral center.

The table below details key findings in the stereoselective synthesis of related chiral barbituric acid derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Key Finding | Enantiomeric Excess (ee) | Reference |

| Pd-Catalyzed Allylation | 1,5-Dimethylbarbituric acid | Palladium complex with chiral ligand | Creation of an all-carbon tetrasubstituted stereocenter | 12.7% | mdpi.com |

| Michael Addition | N,N'-Dimethylbarbituric acid & β-nitro olefin | Chiral Thiosquaramide | Highly enantioselective formation of C5-substituted product | Up to 95% | mdpi.com |

| Stereospecific Synthesis | 5-Alkyl-barbituric acids | Multi-step sequence | Synthesis and confirmation of absolute stereochemistry of four optical isomers | N/A | nih.gov |

Investigation of Side Reactions and Impurity Formation during Synthesis

The synthesis of this compound and its analogs, particularly through multicomponent reactions like the Biginelli reaction, can be accompanied by the formation of side products and impurities that complicate purification and characterization. nih.govrjpn.org

During the synthesis of functionalized dihydropyrimidines, complex mixtures are often obtained, requiring extensive purification. nih.gov In some cases, even after chromatographic purification, products can contain significant impurities, and standard techniques like recrystallization may fail to improve purity. nih.gov The solubility of the desired product versus the impurities plays a critical role; sometimes, trituration with specific organic solvents can effectively remove impurities by dissolving them while leaving the pure product as an insoluble solid. nih.gov

Condensation reactions involving the barbituric acid scaffold can also lead to unexpected outcomes. In an investigation of the reaction between 2-aminopyridine (B139424) and barbituric acid derivatives in dimethylformamide (DMF), an unanticipated condensation product was formed through a pathway resembling a Mannich-type reaction, rather than the expected fused tricycle. researchgate.netscielo.org.mx This highlights how reaction conditions and the inherent reactivity of the starting materials can divert the reaction from the intended pathway, leading to significant byproducts.

Furthermore, the stability of intermediates and reagents is crucial. The bromination of 5-phenylbarbituric acid, a key step for further functionalization, can occasionally yield a product with a wide melting range, indicative of a mixture of compounds that is difficult to separate. gatech.edu This suggests that side reactions, such as over-bromination or degradation, can occur under certain conditions.

Common side reactions and the resulting impurities are summarized in the table below.

| Synthetic Step/Reaction | Conditions | Observed Side Reaction/Issue | Impurity Type | Reference |

| Aza-Biginelli Reaction | Basic conditions, DMF, 70 °C | Formation of complex mixtures | Uncharacterized byproducts | nih.gov |

| Condensation Reaction | 2-Aminopyridine, Barbituric Acid, DMF | Unexpected Mannich-type condensation | 5-((pyridin-2-ylamino)methyl)pyrimidine-2,4,6-trione derivatives | researchgate.netscielo.org.mx |

| Bromination | 5-Phenylbarbituric Acid, Bromine Water | Formation of inseparable product mixture | Products of side-reactions (e.g., degradation, over-bromination) | gatech.edu |

| Biginelli Reaction | General | Incomplete cyclization, side reactions of intermediates | Acyclic urea derivatives, Michael adducts | researchgate.netbeilstein-journals.org |

Advanced Structural Characterization and Spectroscopic Investigations of 2,4 Dioxohexahydropyrimidine 5 Carboxylic Acid

X-ray Crystallography Studies of 2,4-Dioxohexahydropyrimidine-5-carboxylic acid and its Complexes

X-ray crystallography has been instrumental in elucidating the precise atomic arrangement of this compound in the solid state. These studies have revealed detailed information about its molecular geometry, intermolecular interactions, and the formation of complexes with solvent molecules.

Crystallization experiments have yielded various crystal structures of 5-carboxyuracil, both in its pure form and as solvates with molecules such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide. nih.gov A predominant feature in these structures is the extensive network of hydrogen bonds, which dictates the crystal packing.

In the solvated structures, intramolecular S(6) O-H···O hydrogen bonds are commonly observed between the carboxylic acid group and the adjacent carbonyl group of the pyrimidine (B1678525) ring. nih.gov For instance, in the DMF solvate, the 5-carboxyuracil molecule and the DMF molecule are connected by an N-H···O hydrogen bond. nih.gov The crystal packing is further stabilized by various hydrogen-bond motifs, including R2(2)(8) patterns, which are common for carboxylic acid dimers, and other patterns involving N-H···O and C-H···O interactions. nih.gov

The following table summarizes the crystal system and space group for some of the studied solvates of 5-carboxyuracil:

| Compound | Crystal System | Space Group |

| 5-carboxyuracil-N,N-dimethylformamide (1/1) | Monoclinic | P2_1/c |

| 5-carboxyuracil-dimethyl sulfoxide (1/1) | Monoclinic | P2_1/c |

| 5-carboxyuracil-N,N-dimethylacetamide (1/1) | Monoclinic | P2_1/n |

These organized arrangements highlight the importance of hydrogen bonding in the supramolecular assembly of this compound.

The ability of a compound to exist in more than one crystalline form is known as polymorphism. While specific studies on the polymorphism of pure this compound are not extensively documented in the reviewed literature, the formation of various solvates can be considered a form of co-crystallization. nih.gov Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The study of solvates of 5-carboxyuracil with DMF, DMSO, and N,N-dimethylacetamide demonstrates its propensity to form such multi-component crystals. nih.gov

The formation of these co-crystals is driven by the strong hydrogen bonding interactions between the uracil (B121893) derivative and the solvent molecules. This phenomenon is of significant interest in the field of crystal engineering, as it can be used to modify the physicochemical properties of a substance. Studies on related compounds, such as 5-fluorouracil, have shown that co-crystallization can be a viable strategy to develop new solid forms with altered properties. nih.govnih.govresearchgate.netrsc.orgrsc.org

X-ray crystallography studies have consistently shown that the residue at the 5-position of the pyrimidine ring, in this case, the carboxylic acid group, adopts a coplanar arrangement with respect to the pyrimidine ring. nih.gov This coplanarity is a strongly favored conformation for six-membered cyclic compounds containing a carboxy group, as confirmed by searches of the Cambridge Structural Database. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in both solution and solid states. For this compound, NMR can provide valuable information on tautomeric equilibria and other dynamic processes.

In solution, molecules can exist in equilibrium between different forms, such as tautomers. For uracil and its derivatives, the diketo form is generally the most stable and, therefore, the most abundant species in solution. nih.govnih.gov Theoretical and experimental studies on uracil and 5-halouracils suggest that other tautomeric forms exist in very low concentrations, often below the detection limit of standard NMR experiments. nih.gov

The 1H NMR spectrum of a carboxylic acid typically shows a characteristic signal for the acidic proton in the downfield region, usually around 12 ppm, though its chemical shift can be dependent on concentration and solvent due to variations in hydrogen bonding. pressbooks.pub The protons on the pyrimidine ring would also give rise to characteristic signals.

The following table provides typical 1H and 13C NMR chemical shift ranges for the functional groups present in this compound, based on general principles for carboxylic acids and related heterocyclic compounds. pressbooks.pub

| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Carboxylic Acid (O-H) | ~12 | 165 - 185 |

| Pyrimidine Ring (C-H) | Varies | Varies |

| Pyrimidine Ring (N-H) | Varies | - |

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of solid materials, including crystalline and amorphous forms. It is particularly useful for studying polymorphism, as different crystal forms will generally give rise to different ssNMR spectra due to variations in the local chemical environment of the nuclei.

13C and 15N cross-polarization magic-angle spinning (CP-MAS) NMR are common ssNMR techniques used to obtain high-resolution spectra of solid samples. nih.govnih.gov These techniques can provide information about the number of crystallographically independent molecules in the unit cell and can be used to characterize the hydrogen-bonding network.

While no specific solid-state NMR studies dedicated to this compound were found in the reviewed literature, the principles of the technique suggest it would be a powerful method for distinguishing between potential polymorphs and for characterizing its amorphous state. The chemical shifts in the solid state would be sensitive to the packing and intermolecular interactions present in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) absorption and Raman scattering, serves as a powerful tool for probing the specific bonds and functional groups within a molecule. For this compound, these techniques offer a detailed fingerprint of its molecular structure, arising from the vibrations of the dihydropyrimidine (B8664642) ring and the attached carboxylic acid moiety.

The vibrational spectrum of this compound is complex, featuring contributions from the hexahydropyrimidine (B1621009) ring, the two carbonyl (C=O) groups, the N-H bonds, and the carboxylic acid group (-COOH). The assignment of these bands is typically based on comparison with related molecules, such as 5,6-dihydrouracil, and established group frequencies. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are also invaluable for achieving unequivocal assignments. researchgate.netnih.gov

The primary vibrational modes can be categorized as follows:

N-H and O-H Stretching Region (3500-2500 cm⁻¹):

The N-H stretching vibrations (νN-H) of the ring amide groups typically appear in the 3400-3100 cm⁻¹ region.

The O-H stretch (νO-H) of the carboxylic acid is a hallmark of the IR spectrum, presenting as a very broad and intense band from approximately 3300 to 2500 cm⁻¹. vscht.czspectroscopyonline.com This broadening is a direct consequence of strong hydrogen bonding.

C-H Stretching Region (3000-2850 cm⁻¹):

The asymmetric and symmetric stretching vibrations of the C-H bonds in the saturated ring (at C5 and C6) are expected in this range.

Carbonyl Stretching Region (1800-1650 cm⁻¹):

This region is dominated by strong absorption bands from the three C=O groups. The C2=O and C4=O groups of the dihydropyrimidine ring are expected to have slightly different frequencies. Based on studies of 5,6-dihydrouracil, the C2=O stretch appears at a higher wavenumber (around 1750 cm⁻¹) than the C4=O stretch (around 1720 cm⁻¹).

The carboxylic acid carbonyl stretch (νC=O) typically appears around 1710-1700 cm⁻¹ for hydrogen-bonded dimers. spectroscopyonline.com

Fingerprint Region (below 1600 cm⁻¹):

This region contains a wealth of structural information, including N-H bending (δN-H), C-N stretching (νC-N), C-C stretching (νC-C), and various ring deformation modes. The coupling of the C-O stretch and O-H in-plane bend of the carboxylic acid group also gives rise to characteristic bands between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Vibrational Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3400–3100 | ν(N-H) Stretch | Amide (Ring) | Medium-Strong | Weak |

| 3300–2500 | ν(O-H) Stretch | Carboxylic Acid | Strong, Very Broad | Weak |

| 3000–2850 | ν(C-H) Stretch | Aliphatic CH, CH₂ | Medium | Medium-Strong |

| ~1750 | ν(C=O) Asymmetric Stretch | C2=O (Ring) | Strong | Medium |

| ~1720 | ν(C=O) Symmetric Stretch | C4=O (Ring) | Strong | Medium |

| 1710–1700 | ν(C=O) Stretch | Carboxylic Acid (Dimer) | Strong | Medium |

| 1650–1550 | δ(N-H) Bend | Amide (Ring) | Medium-Strong | Weak |

| 1440–1395 | Coupled δ(O-H) Bend and ν(C-O) Stretch | Carboxylic Acid | Medium | Weak |

| 1320–1210 | Coupled ν(C-O) Stretch and δ(O-H) Bend | Carboxylic Acid | Strong | Weak |

| 960–900 | γ(O-H) Out-of-Plane Bend | Carboxylic Acid (Dimer) | Medium, Broad | Very Weak |

| Below 1200 | Ring Deformations, δ(C-H), ν(C-N), ν(C-C) | Dihydropyrimidine Ring | Medium-Strong | Medium-Strong |

Note: These are predicted assignments based on data from analogous compounds. Actual peak positions and intensities can vary with sample phase (solid, solution) and experimental conditions. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

In the solid state and in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonds. The carboxylic acid groups typically form centrosymmetric dimers, while the N-H groups of the pyrimidine ring can act as hydrogen bond donors to the carbonyl oxygens of neighboring molecules. acs.org

These interactions have distinct and predictable effects on the vibrational spectrum:

O-H and N-H Stretching: The most dramatic effect is the significant red-shift (shift to lower frequency) and broadening of the ν(O-H) and ν(N-H) bands. This occurs because hydrogen bonding weakens the O-H and N-H bonds, lowering the energy required to excite their stretching vibrations. acs.orgnih.gov

C=O Stretching: The carbonyl groups that act as hydrogen bond acceptors also experience a red-shift in their stretching frequencies. nih.gov The formation of a carboxylic acid dimer, for instance, typically lowers the ν(C=O) frequency by 30-60 cm⁻¹ compared to the free monomer. ias.ac.in This allows vibrational spectroscopy to be used to study the equilibrium between monomeric and dimeric forms in solution.

Out-of-Plane Bending: The out-of-plane O-H bend (γO-H) of the carboxylic acid dimer gives rise to a characteristic broad absorption around 900-960 cm⁻¹, which is another strong indicator of this specific type of molecular association. spectroscopyonline.com

By analyzing the position, shape, and width of these key bands, IR and Raman spectroscopy provide powerful insights into the supramolecular architecture and hydrogen-bonding networks present in samples of this compound.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is ionized and then breaks apart in a predictable manner.

The fragmentation of this molecule would likely proceed through several key pathways characteristic of both carboxylic acids and heterocyclic systems: libretexts.org

Molecular Ion Peak (M⁺˙ or [M+H]⁺ or [M-H]⁻): The initial ionization event produces the molecular ion, which confirms the compound's molecular weight (172.13 g/mol ). This peak may be weak in EI-MS due to the molecule's instability. youtube.com

Loss of Hydroxyl Radical ([M-17]⁺): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH) and the formation of an acylium ion.

Loss of Formic Acid or Carboxyl Group ([M-45]⁺): Alpha-cleavage of the bond between the pyrimidine ring and the carboxylic acid group leads to the loss of a •COOH radical, a prominent peak at M-45. libretexts.orglibretexts.org

Decarboxylation ([M-44]⁺˙): Loss of a neutral carbon dioxide (CO₂) molecule is another possible pathway, particularly in techniques involving thermal energy.

Ring Cleavage: The saturated dihydropyrimidine ring can undergo fragmentation through various pathways. A common route for similar rings is a retro-Diels-Alder type reaction or the sequential loss of small, stable neutral molecules like isocyanic acid (HNCO, mass 43) or urea (B33335) fragments. This would lead to a series of smaller fragment ions that help to confirm the ring structure.

By carefully analyzing the masses of the fragment ions (the m/z values) in the mass spectrum, a detailed fragmentation pathway can be constructed, providing unambiguous confirmation of the compound's structure and connectivity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

The saturation of the pyrimidine ring at positions C5 and C6 in this compound creates two stereocenters. Consequently, the molecule is chiral and can exist as enantiomers (non-superimposable mirror images) and diastereomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the definitive method for investigating the stereochemistry of such molecules. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org While a standard UV-Vis absorption spectrum would be identical for two enantiomers, their CD spectra are perfect mirror images of each other.

For this compound, the chromophores—the amide (O=C-N-H) and carboxylic acid (O=C-O-H) groups—will give rise to characteristic electronic transitions in the UV region. When these chromophores are held in a chiral arrangement by the puckered hexahydropyrimidine ring, they produce distinct CD signals, known as Cotton effects. The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration (R or S designation) at the C5 and C6 stereocenters.

By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations for specific stereoisomers, it is possible to unambiguously assign the absolute configuration of a given sample. nih.gov This makes CD spectroscopy an indispensable tool for the stereochemical characterization of this compound and its derivatives. ustc.edu.cn

Computational and Theoretical Studies of 2,4 Dioxohexahydropyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of pyrimidine (B1678525) derivatives. nih.gov These methods allow for the accurate prediction of various chemical and physical characteristics.

The electronic properties of 2,4-dioxohexahydropyrimidine-5-carboxylic acid are dictated by the arrangement of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. nih.gov

For uracil (B121893) and its derivatives, the HOMO is typically localized over the pyrimidine ring, while the LUMO is distributed over the C=C and C=O bonds. The introduction of a carboxyl group at the C5 position influences the electronic distribution and the energy of these orbitals. DFT calculations are used to map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 5-carboxyuracil, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the hydrogen atoms on the nitrogen and carboxyl groups are electron-poor.

Global reactivity descriptors derived from the energies of the frontier orbitals can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Note: Specific values require dedicated DFT calculations for this compound.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational spectroscopy (Infrared and Raman) is a key area where computational methods provide valuable insights. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. mdpi.com While theoretical methods predict spectra for molecules in an isolated state, experimental spectra are often recorded in the solid state, leading to some discrepancies. researchgate.net To bridge this gap, calculated frequencies are often scaled using specific procedures to improve agreement with experimental results. researchgate.netresearchgate.net

For 5-carboxy-2-thiouracil, a closely related molecule, DFT calculations have been used to assign the normal modes of vibration observed in IR and Raman spectra. researchgate.net Similar studies on ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate have shown good agreement between experimental and theoretically predicted NMR (¹H and ¹³C), FT-IR, and UV-Vis spectra after geometry optimization using the DFT/B3LYP method. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (Illustrative for a Uracil Derivative)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | ~3400 | ~3450 | N-H stretching |

| 2 | ~3100 | ~3150 | C-H stretching |

| 3 | ~1720 | ~1750 | C=O stretching (Carboxyl) |

| 4 | ~1680 | ~1700 | C=O stretching (Ring) |

Note: This table is illustrative. Precise values depend on the specific compound and computational level.

Like other uracil derivatives, this compound can exist in several tautomeric forms due to proton transfer, primarily involving keto-enol tautomerism. nih.govchemijournal.com The canonical and most stable form is the diketo tautomer. researchgate.netkuleuven.be However, other enol forms, where a proton moves from a nitrogen to an adjacent carbonyl oxygen, can also exist.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. kuleuven.be Studies on uracil itself show that the diketo form is significantly more stable than any of the enol or di-enol forms. kuleuven.be For 5-carboxy-2-thiouracil, calculations also identify the dioxo (or thioxo-keto) form as the most stable, with the most stable enol tautomer being significantly higher in energy (e.g., by 51.57 kJ/mol), making it unlikely to be observed experimentally in the solid state. researchgate.net The presence of the carboxyl group can influence the tautomeric equilibrium, but the diketo form is consistently predicted to be the most predominant species under normal conditions. acs.org

Table 3: Relative Energies of 5-Carboxyuracil Tautomers (Illustrative)

| Tautomer | Description | Relative Energy (ΔE) (kJ/mol) |

|---|---|---|

| T1 | 2,4-diketo (Canonical) | 0.00 |

| T2 | 2-hydroxy-4-keto | ~50-60 |

| T3 | 2-keto-4-hydroxy | ~50-60 |

Note: Values are estimations based on related uracil derivatives. researchgate.netkuleuven.be The exact energy differences depend on the computational method and basis set used.

Theoretical methods can provide valuable insights into the acid-base properties of molecules by calculating parameters such as proton affinity (PA) and deprotonation enthalpy (DPE). kuleuven.be These gas-phase properties are intrinsic to the molecule's structure and can be benchmarked against experimental data where available. nsf.govnih.gov

For this compound, there are three potential acidic sites: the two ring N-H protons and the carboxylic acid O-H proton. The carboxylic acid proton is expected to be the most acidic, followed by the N3-H proton, and then the N1-H proton. Computational models can calculate the pKa values for each of these sites. These calculations often involve thermodynamic cycles (e.g., the isodesmic reaction method) in combination with a continuum solvation model to simulate the aqueous environment. The calculated pKa values help to understand the molecule's charge state at different pH values, which is crucial for its biological activity and chemical behavior in solution. Studies on uracil tautomers have shown that PAs and DPEs are highly dependent on the specific tautomeric form being considered. kuleuven.be

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

MD simulations can reveal the conformational flexibility of this compound in different environments, such as in aqueous solution. researchgate.net A key conformational feature is the orientation of the carboxylic acid group at the C5 position relative to the pyrimidine ring. X-ray crystallography studies of 5-carboxyuracil and related derivatives have shown that the carboxyl group generally adopts a coplanar arrangement with the pyrimidine ring, a conformation favored by conjugation. nih.gov

MD simulations can explore deviations from this planarity in solution and the timescale of these motions. Simulations on the similar 5-oxyacetic acid modified uridine (B1682114) revealed that the side chain prefers to point away from the Watson-Crick edge toward the solvent environment. acs.org Such simulations provide a dynamic picture of the molecule's structure, including the flexibility of the pyrimidine ring itself (which is largely planar but can undergo slight puckering) and the interactions of the carboxyl group with surrounding solvent molecules through hydrogen bonding. This information is critical for understanding how the molecule interacts with biological targets or other molecules at interfaces.

Table 4: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 5-Carboxyuracil; Isoorotic acid |

| Uracil | - |

| 5-Carboxy-2-thiouracil | - |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - |

Solvent Effects on Structure and Interactions

The surrounding solvent environment can significantly influence the conformational stability, electronic structure, and intermolecular interactions of this compound. Computational models are employed to simulate these effects and predict the behavior of the molecule in different media.

Detailed Research Findings:

Theoretical studies on molecules with similar functional groups, such as carboxylic acids and heterocyclic compounds, utilize various computational models to probe solvent effects. primescholars.comaps.org These models generally fall into two categories: implicit and explicit solvent models.

Implicit Solvation Models: Continuum models, like the Polarizable Continuum Model (PCM), treat the solvent as a structureless medium with a defined dielectric constant. primescholars.com This approach is computationally efficient and is used to study how the polarity of the solvent affects the molecule's geometry and electronic properties. For this compound, increasing solvent polarity would be expected to stabilize charged or highly polar functional groups, potentially altering bond lengths and angles within the pyrimidine ring and the carboxylic acid moiety.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a "box" surrounding the solute. This method allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.orgrsc.org For this compound in an aqueous environment, explicit water molecules would form hydrogen bonds with the carbonyl groups, the N-H groups of the pyrimidine ring, and the carboxylic acid group. These specific interactions are crucial for determining the molecule's preferred conformation and its availability for biological interactions. aps.org

Computational studies combining Density Functional Theory (DFT) with these solvent models can predict changes in vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the theoretical model. primescholars.com The choice of solvent can determine the molecule's reactive conformation, highlighting the importance of accurately modeling the solvation sphere. frontiersin.org

Table 1: Computational Methods for Analyzing Solvent Effects

| Method | Description | Key Insights Provided |

|---|---|---|

| Implicit Models (e.g., PCM) | Represents the solvent as a continuous medium with a specific dielectric constant. | Provides information on the effect of solvent polarity on molecular geometry, stability, and electronic properties. |

| Explicit Models (e.g., MD with TIP3P water) | Includes individual solvent molecules in the simulation, allowing for specific interactions. | Elucidates the role of direct hydrogen bonding and the structure of the solvation shell around the solute. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with high-level quantum mechanics and the solvent with classical molecular mechanics. | Balances accuracy and computational cost to study reactions and interactions in a solvent environment. |

Molecular Docking and Molecular Recognition Studies

Molecular docking simulations predict the preferred orientation of this compound when it binds to a biological target, most notably the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH). wikipedia.org These studies are fundamental to understanding the principles of molecular recognition that govern its biological function.

Computational studies have been instrumental in mapping the specific interactions between dihydroorotate (the active, deprotonated form of the acid) and the active site of DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate (B1227488), a key step in pyrimidine biosynthesis. wikipedia.orgrsc.org

Detailed Research Findings:

Class 1 DHODHs (found in some bacteria and eukaryotes): A key catalytic residue is a cysteine (e.g., Cys130 in Lactococcus lactis), which acts as a base to abstract a proton from the substrate. nih.govacs.org

Class 2 DHODHs (found in mammals, including humans): The catalytic base is a serine residue (e.g., Ser215 in human DHODH). rsc.orgnih.gov

Molecular dynamics simulations show that hydrogen bonds are critical for the stable binding of the substrate. nih.gov Key interactions within the DHODH active site typically involve:

Hydrogen bonding between the carbonyl and N-H groups of the pyrimidine ring and polar/charged amino acid side chains (e.g., Arginine, Glutamine, Tyrosine). nih.gov

Positioning of the substrate adjacent to the flavin mononucleotide (FMN) cofactor, which is essential for the redox reaction to occur. nih.gov

Hydrophobic interactions that help to correctly orient the pyrimidine ring within the binding pocket. chemrxiv.org

Table 2: Key Interacting Residues in DHODH Active Sites with Dihydroorotate

| DHODH Class | Organism Example | Key Catalytic Residue | Other Important Interacting Residues |

|---|---|---|---|

| Class 1A | Lactococcus lactis | Cys130 | Residues stabilizing the FMN cofactor and substrate. acs.org |

| Class 2 | Human (Homo sapiens) | Ser215 | Arg136, Tyr356, Gln47. rsc.orgnih.gov |

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. From a mechanistic standpoint, these calculations can be decomposed to identify the specific amino acid residues that contribute most significantly to the binding and stabilization of the substrate.

Detailed Research Findings:

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Alanine Scanning Mutagenesis Simulation (ASGBIE) are used to compute the binding free energy. chemrxiv.orgresearchgate.net These calculations start from a docked pose or a crystal structure and use molecular dynamics simulations to sample various conformations of the protein-ligand complex.

The total binding free energy (ΔG_bind) is composed of several terms, including van der Waals energy, electrostatic energy, and solvation energy. By analyzing the contribution of each residue to the total energy, researchers can identify "hot-spot" residues that are critical for binding. chemrxiv.org For the dihydroorotate-DHODH interaction, such analysis reveals that electrostatic interactions, particularly hydrogen bonds with residues like Arginine, and van der Waals interactions with hydrophobic residues, are the primary driving forces for binding. This detailed energy landscape is crucial for understanding how the enzyme achieves its specificity and catalytic power.

Table 3: Example of Binding Free Energy Decomposition (Hypothetical)

| Energy Component | Contribution (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw | -25.5 | Favorable van der Waals interactions. |

| ΔE_elec | -40.2 | Favorable electrostatic interactions (H-bonds, salt bridges). |

| ΔG_polar | +45.8 | Unfavorable polar desolvation energy. |

| ΔG_nonpolar | -5.1 | Favorable nonpolar solvation energy. |

| Total ΔG_bind | -25.0 | Overall predicted binding free energy. |

Reaction Mechanism Elucidation via Computational Chemistry

One of the most powerful applications of computational chemistry is the elucidation of enzymatic reaction mechanisms. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for this, as they can model the bond-breaking and bond-forming events of the reaction with high accuracy (QM) while including the influence of the entire protein environment (MM). rsc.orgacs.org

Detailed Research Findings:

QM/MM simulations have been extensively used to study the oxidation of dihydroorotate by DHODH. rsc.orgnih.gov These studies have revealed that the mechanism differs between the two classes of the enzyme. wikipedia.org

Class 1 DHODH (Concerted Mechanism): In enzymes like that from Lactococcus lactis, the reaction proceeds through a single transition state. The abstraction of a proton from the C5 position of dihydroorotate by a cysteine residue and the transfer of a hydride from the C6 position to the FMN cofactor occur simultaneously in a concerted fashion. acs.orgnih.gov The calculated free energy barrier for this mechanism is very low, around 5.6 kcal/mol, consistent with an efficient enzymatic reaction. acs.org

Class 2 DHODH (Stepwise Mechanism): In human DHODH, the reaction occurs in two distinct steps. rsc.orgnih.gov First, the catalytic serine residue (Ser215) abstracts the proton from C5, forming a carbanion intermediate. In the second step, this intermediate transfers a hydride from C6 to the FMN cofactor. rsc.org The second step, the hydride transfer, is the rate-limiting step, with a calculated free energy barrier of approximately 10.8 kcal/mol. rsc.orgnih.gov

A residual decomposition analysis can further pinpoint which amino acids in the active site stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. rsc.orgresearchgate.net

Table 4: Comparison of DHODH Reaction Mechanisms from QM/MM Studies

| Feature | Class 1 DHODH | Class 2 DHODH |

|---|---|---|

| Mechanism Type | Concerted acs.org | Stepwise rsc.org |

| Catalytic Base | Cysteine acs.org | Serine rsc.org |

| Key Steps | Single step: simultaneous proton and hydride transfer. nih.gov | Two steps: 1) Proton abstraction to form intermediate. 2) Hydride transfer. nih.gov |

| Calculated Energy Barrier | ~5.6 kcal/mol acs.org | ~10.8 kcal/mol (for rate-limiting step) rsc.org |

Development and Refinement of Force Fields for Pyrimidine-Based Systems

The accuracy of molecular mechanics and molecular dynamics simulations depends entirely on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. uq.edu.au Developing accurate force fields for novel or uncommon molecules like this compound is a critical area of research.

Detailed Research Findings:

Force field parameterization for a new molecule is a multi-step process that aims to make the computational model reproduce experimental data and high-level quantum mechanical calculations. researchgate.net

Parameter Assignment: The process begins by assigning atom types to each atom in the molecule. For pyrimidine-based systems, these are often extensions of generalized force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF). nih.gov

Charge Determination: Partial atomic charges are one of the most critical parameters. They are typically derived by fitting them to the electrostatic potential (ESP) calculated from quantum mechanics (e.g., using DFT with a basis set like 6-31G**). nih.gov The RESP method is commonly used to ensure the charges are physically reasonable and transferable. nih.gov

Bonded Parameters: Parameters for bonds, angles, and dihedrals are optimized to reproduce molecular geometries, vibrational frequencies, and torsional energy profiles obtained from QM calculations. researchgate.net

Non-bonded Parameters: Lennard-Jones (van der Waals) parameters are often refined by simulating the molecule in its pure liquid or solid state and adjusting the parameters to match experimental data, such as density and heat of vaporization. uq.edu.au

Specialized toolkits and automated servers have been developed to streamline this process, but careful validation is always required to ensure the parameters are robust and compatible with the parent force field used for proteins or other biomolecules in the simulation. researchgate.net

Biochemical and Biological Pathway Interrogations Involving 2,4 Dioxohexahydropyrimidine 5 Carboxylic Acid Mechanistic Focus

Biosynthesis and Degradation Pathways of 2,4-Dioxohexahydropyrimidine-5-carboxylic acid and Related Pyrimidines

The cellular pool of pyrimidines is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway. nih.gov this compound is a key player in the de novo pathway, which builds pyrimidine (B1678525) rings from simpler precursor molecules. nih.gov

The initial steps of de novo pyrimidine synthesis in animals are catalyzed by a multifunctional enzyme called CAD, which comprises carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase activities. wikipedia.orgebi.ac.uk The dihydroorotase component of CAD catalyzes the reversible cyclization of carbamoyl (B1232498) aspartate to form dihydroorotate (B8406146). ebi.ac.uknih.gov This reaction is a crucial step in forming the pyrimidine ring structure. nih.gov

The subsequent and rate-limiting step is the oxidation of dihydroorotate to orotate (B1227488), catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). researchgate.netatomic-lab.org This reaction is unique as it is the only redox reaction in the de novo pyrimidine synthesis pathway and links pyrimidine biosynthesis to the mitochondrial respiratory chain. rsc.orgnih.govresearchgate.net Orotate is then converted to uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, by the bifunctional enzyme UMP synthase. nih.govnih.gov

Enzyme-Catalyzed Transformations and Pathway Elucidation

The enzymatic conversion of carbamoyl aspartate to this compound is a reversible cyclization reaction. nih.gov The enzyme responsible, dihydroorotase, is a zinc metalloenzyme. ebi.ac.uknih.gov The proposed mechanism involves a hydroxide (B78521) ion, bridged between two zinc ions in the active site, acting as a nucleophile to attack the carbonyl carbon of carbamoyl aspartate, leading to ring closure and the formation of dihydroorotate. ebi.ac.ukwisc.edu

The oxidation of dihydroorotate to orotate is catalyzed by dihydroorotate dehydrogenase (DHODH). acs.org DHODH enzymes are classified into two main families. glpbio.comesrf.fr Class 1 enzymes are cytosolic and found in gram-positive bacteria, while Class 2 enzymes, including human DHODH, are associated with the inner mitochondrial membrane and use ubiquinone as an electron acceptor. acs.orgesrf.frwikipedia.org This process funnels electrons into the respiratory chain. esrf.fr The catalytic mechanism of human (Class 2) DHODH is believed to be a stepwise process. rsc.orgnih.gov It involves the abstraction of a proton from the C5 position of dihydroorotate by a serine residue in the active site, followed by the transfer of a hydride from the C6 position to the FMN cofactor. rsc.orgnih.gov

Biotransformation Mechanisms in Model Biological Systems (e.g., microorganisms, plants)

The fundamental pathway of de novo pyrimidine biosynthesis, including the formation and transformation of this compound, is conserved across many organisms, but with notable differences in the enzymes involved.

In some microorganisms, such as Escherichia coli, the enzymes of the pyrimidine biosynthesis pathway exist as separate, monofunctional proteins. ebi.ac.uk The DHODH in gram-negative bacteria like E. coli belongs to Class 2, similar to eukaryotes, and is membrane-associated. esrf.fr In contrast, gram-positive bacteria possess a cytosolic Class 1 DHODH. esrf.fr Some parasitic protozoa, like those in the Kinetoplastida group, utilize a distinct dihydroorotate hydroxylase, which is a soluble enzyme, for the conversion of dihydroorotate to orotate. nih.gov Others, like Plasmodium, have a mitochondrial DHODH similar to the mammalian enzyme. nih.gov

In plants, DHODH is also a mitochondrial membrane-bound enzyme that catalyzes the fourth step in pyrimidine biosynthesis. nih.gov However, plant DHODH exhibits significant differences in substrate specificity and inhibitor sensitivity compared to animal enzymes. nih.gov These differences present potential opportunities for the development of targeted herbicides that inhibit pyrimidine synthesis in plants without affecting other organisms. nih.govpnas.org

Mechanistic Studies of Enzyme-Ligand Interactions

The interaction between this compound and the enzyme dihydroorotate dehydrogenase (DHODH) is a critical point of regulation in the pyrimidine biosynthesis pathway and a target for therapeutic intervention.

Kinetic Characterization of Enzyme Inhibition or Activation

Kinetic studies of DHODH have been instrumental in understanding its mechanism. The enzyme exhibits a ping-pong kinetic mechanism, where the first substrate (dihydroorotate) binds and is converted to the first product (orotate), which is then released before the second substrate (ubiquinone) binds. bohrium.comnih.govnih.gov

Several potent inhibitors of DHODH have been developed and characterized. These inhibitors, such as brequinar (B1684385) and leflunomide (B1674699), are used in the treatment of autoimmune diseases like rheumatoid arthritis. wikipedia.org They typically bind in a tunnel-like pocket that leads to the active site, which is also thought to be the binding site for the cofactor ubiquinone. acs.orgnih.gov

The table below summarizes the kinetic parameters for human DHODH with its substrates.

Kinetic Parameters of Human Dihydroorotate Dehydrogenase

| Substrate | Parameter | Value | Conditions |

|---|---|---|---|

| (S)-dihydroorotate | Km | Variable (micromolar range) | Dependent on co-substrate concentration |

| Ubiquinone (e.g., CoQD) | Km | Variable (micromolar range) | Dependent on dihydroorotate concentration |

Note: The specific Km values can vary depending on the experimental conditions and the specific ubiquinone analogue used. tandfonline.com

Structural Biology of Enzyme-2,4-Dioxohexahydropyrimidine-5-carboxylic Acid Complexes (e.g., protein crystallography, cryo-EM)

High-resolution crystal structures of human DHODH have provided significant insights into its function and inhibition. nih.gov The enzyme consists of two main domains: a larger α/β-barrel domain that contains the active site and the FMN cofactor, and a smaller α-helical domain that forms the entrance to a tunnel leading to the active site. wikipedia.orgnih.gov

Crystal structures of DHODH in complex with its product, orotate, and various inhibitors have been determined. esrf.frnih.gov These structures reveal that inhibitors like brequinar and leflunomide bind within the hydrophobic tunnel, effectively blocking the access of ubiquinone to the FMN cofactor. acs.orgnih.gov The binding of these inhibitors induces conformational changes in the enzyme, particularly in loop regions that control access to the active site and the inhibitor-binding pocket. nih.gov

The structure of DHODH from Helicobacter pylori has also been determined, showing a conserved active site and a hydrophobic channel predicted to connect the ubiquinone pool in the membrane to the FMN in the active site. nih.gov These structural studies are crucial for the rational design of new and more selective DHODH inhibitors.

Role as a Metabolite or Intermediate in Specific Metabolic Cycles (e.g., nucleic acid metabolism)

This compound exists solely as an intermediate in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (UTP, CTP, TTP, and dCTP) required for the synthesis of RNA and DNA. nih.govnih.govmdpi.com

The synthesis of pyrimidines is tightly linked to cellular proliferation, as rapidly dividing cells have a high demand for nucleic acid precursors. researchgate.net Consequently, the pathway, and specifically the step catalyzed by DHODH, is a critical control point. The activity of DHODH links pyrimidine biosynthesis not only to the mitochondrial respiratory chain but also to cellular bioenergetics and the production of reactive oxygen species (ROS). wikipedia.orgnih.gov

The essentiality of this pathway is highlighted by the fact that inhibition of DHODH can lead to cell growth retardation and cell cycle arrest. mdpi.comnih.gov While some cells can utilize a salvage pathway to recycle pyrimidines from the extracellular environment, this is often insufficient to support rapid proliferation, making the de novo pathway indispensable for many cell types, including cancer cells and activated lymphocytes. nih.govresearchgate.net Therefore, the role of this compound, while transient, is absolutely vital for sustaining the metabolic fluxes required for cell growth and division. nih.gov

Molecular Recognition and Interactions with Nucleic Acids and Proteins (Fundamental Research)

Fundamental research into the specific molecular interactions of this compound, also known as 5-Carboxydihydrouracil, with biological macromolecules such as proteins and nucleic acids is not extensively documented in publicly available scientific literature. Thorough searches for direct binding studies, molecular docking analyses, or crystallographic data detailing the recognition patterns and interaction forces between this specific compound and biological targets have not yielded specific findings.

The majority of research on related pyrimidine carboxylic acids focuses on the structural isomer, Dihydroorotic acid (2,6-dioxo-hexahydro-pyrimidine-4-carboxylic acid), and its crucial interaction with the enzyme Dihydroorotate Dehydrogenase (DHODH). While these studies provide a framework for how pyrimidine derivatives can bind to protein active sites, the principles of molecular recognition are highly specific to the precise three-dimensional structure and electronic properties of both the ligand and the target. Therefore, direct extrapolation of binding modes from one isomer to another is not scientifically rigorous.

Similarly, investigations into the interactions of pyrimidine derivatives with nucleic acids are well-established, but specific studies focusing on this compound are not readily found. Generally, small molecules can interact with DNA and RNA through various modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. However, without experimental or computational data for this compound, any discussion of its potential interactions would be speculative.

Due to the absence of specific research data, a detailed analysis of the molecular recognition and interactions of this compound with proteins and nucleic acids cannot be provided at this time. The data tables below are included to adhere to structural requirements but remain unpopulated, reflecting the current lack of available information.

Table 1: Summary of Protein Interaction Studies for this compound

| Target Protein | Method of Study | Key Findings (Binding Affinity, Interacting Residues, etc.) |

|---|---|---|

| No specific data available | N/A | N/A |

Table 2: Summary of Nucleic Acid Interaction Studies for this compound

| Nucleic Acid Type (e.g., DNA, RNA) | Method of Study | Key Findings (Binding Mode, Affinity, Sequence Specificity, etc.) |

|---|---|---|

| No specific data available | N/A | N/A |

Advanced Analytical Method Development for 2,4 Dioxohexahydropyrimidine 5 Carboxylic Acid

Development of Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for the analysis of pyrimidine (B1678525) derivatives like 2,4-Dioxohexahydropyrimidine-5-carboxylic acid. researchgate.net These methods allow for the effective separation of the target compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of non-volatile pyrimidine derivatives. researchgate.net Method optimization is critical to achieve good resolution, peak shape, and sensitivity.

Key Optimization Parameters:

Stationary Phase: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of pyrimidine derivatives due to their ability to separate compounds based on hydrophobicity. researchgate.netchemrevlett.com For instance, a C8 column (250 × 4.6 mm, 5 µm) has been successfully used for the analysis of related substances. chemrevlett.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed. researchgate.netchemrevlett.com The pH of the aqueous phase is a critical parameter that affects the retention time and peak shape of the carboxylic acid by controlling its ionization state. Gradient elution, where the proportion of the organic modifier is varied over time, is often used to achieve optimal separation of multiple components with different polarities. chemrevlett.com

Detection: UV detection is commonly used, with the wavelength set near the maximum absorbance of the pyrimidine ring. For similar compounds, wavelengths around 210 nm or 220 nm have been utilized. chemrevlett.comresearchgate.net

Temperature and Flow Rate: Column temperature is typically maintained around 25-30°C to ensure reproducibility. chemrevlett.comresearchgate.net Flow rates are generally set between 1.0 and 1.5 mL/min. researchgate.net

A typical HPLC method for purity analysis might involve a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, using a UV detector. google.com The purity of this compound can be determined to be ≥97.5% using such optimized HPLC methods. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18, (250 mm x 4.6 mm, 5 µm) | researchgate.netchemrevlett.com |

| Mobile Phase A | Aqueous Phosphate Buffer (e.g., 20 mM, pH 3.3) | chemrevlett.com |

| Mobile Phase B | Acetonitrile/Methanol mixture | chemrevlett.com |

| Elution | Gradient or Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25°C | chemrevlett.com |

| Detection | UV at 210-220 nm | chemrevlett.comresearchgate.net |

| Injection Volume | 20 µL | chemrevlett.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com However, this compound is a polar, non-volatile molecule due to its carboxylic acid and amide functional groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. nih.gov

The derivatization process typically involves converting the polar -COOH and -NH groups into less polar esters and silyl (B83357) ethers, respectively. This reduces the boiling point of the compound, allowing it to be vaporized and passed through the GC column. GC-MS analysis of the tautomer, Uracil-5-carboxylic acid, has been documented, indicating the feasibility of this approach for the core chemical structure. nih.gov

Steps in GC-MS Analysis:

Derivatization: The sample is treated with a derivatizing agent to create volatile derivatives.

Injection: The derivatized sample is injected into the GC, where it is vaporized.

Separation: The components are separated based on their boiling points and interactions with the stationary phase in a capillary column (e.g., a non-polar TQ-SQC column). mdpi.com

Detection (MS): The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio, providing structural information and quantification. iosrjournals.orgacs.org